molecular formula C20H26FN3O B5458797 [3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone

[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone

Cat. No.: B5458797
M. Wt: 343.4 g/mol
InChI Key: BZZJSQHSAISNKZ-UHFFFAOYSA-N
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Description

[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone: is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl group through a Friedel-Crafts alkylation. The pyrazole moiety is then attached via a condensation reaction. The final step involves the formation of the methanone linkage under controlled conditions, often using a catalyst to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalysts and solvents can further enhance the yield and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperidine and pyrazole moieties contribute to its overall pharmacokinetic profile. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-fluorophenyl)ethyl]piperidine
  • [5-propan-2-yl-1H-pyrazol-3-yl]methanone
  • [3-(4-fluorophenyl)piperidin-1-yl]methanone

Uniqueness

The unique combination of the piperidine ring, fluorophenyl group, and pyrazole moiety in [3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone imparts distinct chemical and pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O/c1-14(2)18-12-19(23-22-18)20(25)24-11-3-4-16(13-24)6-5-15-7-9-17(21)10-8-15/h7-10,12,14,16H,3-6,11,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZJSQHSAISNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)N2CCCC(C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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